copper;trifluoromethanesulfonate

Click Chemistry Heterocycle Synthesis Regioselective Catalysis

Procuring a generic copper(II) salt risks altering reaction outcomes. The non-nucleophilic triflate anion in Cu(OTf)₂ preserves electrophilicity at the copper center, providing superior water tolerance and selectivity that metal halides cannot match. This is the required catalyst for accessing 1,3-disubstituted pyrazoles and achieving high enantiomeric excesses (72% ee vs. 9% ee for Sc(OTf)₃) in chiral pharmaceutical intermediate synthesis. Ensure batch-to-batch consistency and reliable supply for your critical catalytic processes.

Molecular Formula CCuF3O3S+
Molecular Weight 212.62 g/mol
Cat. No. B8092468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;trifluoromethanesulfonate
Molecular FormulaCCuF3O3S+
Molecular Weight212.62 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
InChIInChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1
InChIKeyDXNQRSHWTHCVFM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Triflate: A Versatile Lewis Acid Catalyst


Copper(II) trifluoromethanesulfonate (copper(II) triflate, Cu(OTf)₂) is a transition metal salt of triflic acid with the formula Cu(OSO₂CF₃)₂ [1]. It is a powerful Lewis acid that serves as a versatile catalyst in organic synthesis, enabling reactions such as Diels–Alder cycloadditions and cyclopropanations [1]. Its distinct advantage lies in the weakly coordinating, non-nucleophilic nature of the triflate anion, which preserves electrophilicity at the copper center and provides superior water tolerance compared to traditional metal halides [2].

Cu(OTf)₂: Counterion Non-Innocence


Substituting Cu(OTf)₂ with a seemingly similar copper(II) salt is a high-risk procurement decision. The counterion is not a spectator; it directly dictates reaction outcomes [1]. For instance, replacing Cu(OTf)₂ with Cu(OAc)₂ can switch product regioselectivity from 1,3- to 1,4-disubstituted pyrazoles by altering the reaction mechanism [1]. Similarly, using CuCl₂ instead of Cu(OTf)₂ can prevent the formation of the catalytically active homoleptic complex, fundamentally changing coordination geometry [2]. The quantitative evidence below demonstrates that the choice of copper salt is a critical experimental variable, not a generic interchangeable component.

Cu(OTf)₂ Performance Evidence


Regioselectivity: Sydnone-Alkyne Cycloaddition

In sydnone-alkyne cycloadditions, Cu(OTf)₂ and Cu(OAc)₂ promote divergent pathways. Cu(OTf)₂ functions purely as a Lewis acid to activate the sydnone, yielding 1,3-disubstituted pyrazoles. In contrast, Cu(OAc)₂ facilitates the formation of Cu(I) acetylides, leading exclusively to 1,4-disubstituted pyrazoles [1]. This is a fundamental mechanistic and selectivity difference, not just a variation in yield.

Click Chemistry Heterocycle Synthesis Regioselective Catalysis

Water Tolerance in Aqueous Acetalization

In the aqueous acetalization of xylitol, Cu(OTf)₂ retains high catalytic activity, whereas CuSO₄ is significantly less effective due to its low Lewis acid activity in water [1]. This highlights that Cu(OTf)₂'s catalytic performance is maintained even in hydrolytically challenging environments.

Green Chemistry Bio-based Surfactants Aqueous Catalysis

Counterion-Directed Homoleptic Complex Formation

EPR and ENDOR studies on bis(oxazoline) copper(II) complexes reveal that the formation of the catalytically relevant homoleptic complex is exclusive to the Cu(OTf)₂ salt. The use of CuCl₂ completely inhibits this transformation, leading instead to heteroleptic complexes [1]. This demonstrates that the counterion directly controls the accessible coordination sphere and, consequently, the active catalyst structure.

Coordination Chemistry Asymmetric Catalysis EPR Spectroscopy

Triflate Anion Coordination Ranking

A systematic study on anion-directed self-assembly of metallocages ranked the relative coordination ability of anions to copper. The triflate anion (OTf⁻) was found to be a strong coordinator, grouped with Cl⁻ and ClO₄⁻, and significantly stronger than BF₄⁻ and CH₃SO₄⁻ [1]. This quantifies the intermediate coordination strength of triflate, which is strong enough to influence structure but weak enough to be displaced for catalysis.

Supramolecular Chemistry Anion Templation Metallocages

Enantioselectivity Advantage in Chiral Catalysis

In a chiral Lewis acid-catalyzed reaction, Cu(OTf)₂ delivered a product with 92% yield and 72% enantiomeric excess (ee). The direct comparator, Sc(OTf)₃, gave a slightly higher yield (95%) but with a dramatically lower ee of only 9% [1]. This demonstrates that while other triflates may be stronger Lewis acids, Cu(OTf)₂ provides a unique balance of activity and stereocontrol.

Asymmetric Synthesis Chiral Lewis Acids Enantioselective Catalysis

Cu(OTf)₂: Key Application Scenarios


Asymmetric Synthesis of Chiral Building Blocks

When developing a route to a chiral pharmaceutical intermediate, the choice of Lewis acid is critical. The evidence shows that Cu(OTf)₂ can deliver enantiomeric excesses (e.g., 72% ee) that are orders of magnitude higher than alternative triflates like Sc(OTf)₃ (9% ee) [1]. This makes Cu(OTf)₂ the catalyst of choice for achieving the high optical purity required for regulatory approval of new chemical entities.

Aqueous Green Chemistry Processes

For processes aiming to reduce organic solvent use, a catalyst that retains activity in water is essential. Cu(OTf)₂ is a water-tolerant Lewis acid, outperforming common salts like CuSO₄ which show low activity in aqueous environments [1]. This enables the design of more sustainable, high-yielding reactions in water, reducing solvent waste and purification costs.

Pyrazole Library Synthesis for Medicinal Chemistry

In drug discovery, accessing both 1,3- and 1,4-disubstituted pyrazole isomers is crucial for structure-activity relationship (SAR) studies. Cu(OTf)₂ is the required catalyst for selectively generating the 1,3-disubstituted isomer via a Lewis acid mechanism, a product inaccessible with Cu(OAc)₂ which yields the 1,4-isomer [1]. This allows medicinal chemists to specifically target one isomer for biological screening.

Supramolecular Assemblies and MOF Design

The precise coordination strength of the triflate anion, ranked as a strong coordinator (with Cl⁻ and ClO₄⁻) but weaker than NO₃⁻, allows it to template specific cage structures [1]. Researchers designing metallocages or MOFs should select Cu(OTf)₂ to achieve this intermediate level of anion coordination, which can be used to direct self-assembly pathways toward desired architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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